SR-4835 -

SR-4835

Catalog Number: EVT-282635
CAS Number:
Molecular Formula: C21H20Cl2N10O
Molecular Weight: 499.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SR-4835 is a potent and selective inhibitor of cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) [, , , , , , , , , , ]. CDK12 and CDK13 are enzymes involved in various cellular processes, including transcription regulation, DNA damage response, and cell cycle progression [, , , , , , , , , , ]. SR-4835 has emerged as a valuable tool in scientific research for investigating the roles of CDK12 and CDK13 in cancer development and progression, and for exploring its therapeutic potential in various cancer types.

Molecular Structure Analysis

The molecular structure of SR-4835 consists of a purine core, a morpholine ring, a pyrazole ring, and a dichlorobenzimidazole moiety []. Structural details regarding bond lengths, angles, and conformations are not discussed in the provided papers.

Mechanism of Action

SR-4835 exerts its biological effects by selectively inhibiting the kinase activity of CDK12 and CDK13 [, , , , , , , , , , ]. This inhibition disrupts the phosphorylation of RNA polymerase II, leading to the downregulation of DNA damage response genes and ultimately resulting in DNA damage accumulation and apoptosis [, , , , , , , , , , ]. Studies have also shown that SR-4835 can promote cyclin K degradation through a mechanism resembling molecular glue degraders [].

Applications

Cancer Research:

  • Overcoming Drug Resistance: SR-4835 has demonstrated promising activity in preclinical models of various cancers, including urothelial carcinoma, castration-resistant prostate cancer, glioblastoma, and triple-negative breast cancer [, , , , , , ]. Notably, it exhibits potential in overcoming resistance to platinum-based chemotherapy and KRASG12C inhibitors [, , ].
  • Enhancing Immune Response: Research suggests that SR-4835 can induce immunogenic cell death in breast cancer cells, making them more susceptible to immune checkpoint blockade therapies like anti-PD-1 [].
  • Targeting Specific Cancer Subtypes: Studies indicate that SR-4835 is particularly effective in cancers with high HMGA2 expression (gastric cancer) or BRCA-deficiency (triple-negative breast cancer) [, ].
  • Synergistic Effects with Other Therapies: SR-4835 has shown synergistic anti-cancer effects when combined with other agents, such as cisplatin, AZD-1775 (WEE1 inhibitor), and dexamethasone [, , ].

Investigating Biological Processes:

  • Understanding Transcriptional Regulation: SR-4835 is a valuable tool for studying the roles of CDK12 and CDK13 in transcriptional regulation and their impact on gene expression [, ].
  • Exploring DNA Damage Response Pathways: By inhibiting CDK12/13, SR-4835 allows researchers to investigate the intricacies of DNA damage response pathways and their involvement in cancer development and drug resistance [, , ].

Temozolomide

  • Compound Description: Temozolomide is an alkylating agent used as a chemotherapeutic drug for treating certain types of brain tumors, such as glioblastoma. []
  • Relevance: Studies have shown that SR-4835 synergistically enhances the potency of temozolomide in glioblastoma models. This suggests a potential therapeutic benefit of combining CDK12 inhibition (SR-4835) with temozolomide in treating this aggressive cancer. []

AZD-1775

  • Compound Description: AZD-1775 is a small molecule inhibitor of WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint. []
  • Relevance: Research indicates that combining SR-4835, a CDK12 inhibitor, with AZD-1775 exhibits a synergistic inhibitory effect on castration-resistant prostate cancer cells. This combination strategy shows promise for treating this type of cancer. []

Sotorasib

  • Compound Description: Sotorasib is a covalent inhibitor specifically targeting the KRASG12C mutation, frequently found in non-small cell lung cancer (NSCLC). [, ]
  • Relevance: Studies demonstrate that combining SR-4835 with sotorasib can delay or prevent the development of acquired resistance to sotorasib in NSCLC cell lines. This suggests that targeting CDK12 alongside KRASG12C could enhance the efficacy and durability of sotorasib treatment in NSCLC. [, ]

Dinaciclib

  • Compound Description: Dinaciclib is a potent inhibitor of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, and CDK9, and is investigated for its potential in treating various cancers. []
  • Relevance: In research focusing on triple-negative breast cancer (TNBC), dinaciclib is being investigated alongside other CDK inhibitors, including SR-4835, to assess their ability to suppress homologous recombination (HR) repair. The goal is to determine if CDK inhibition can enhance the sensitivity of TNBC to DNA-damaging agents like PARP inhibitors. []

NVP-2

  • Compound Description: NVP-2 is a CDK inhibitor under investigation for its potential in cancer treatment. []
  • Relevance: Similar to dinaciclib, NVP-2 is being studied in the context of TNBC and HR repair. Its efficacy in suppressing HR, potentially in combination with SR-4835, is being explored to develop new treatment strategies for this aggressive subtype of breast cancer. []

Properties

Product Name

SR-4835

IUPAC Name

N-[(5,6-dichloro-1H-benzimidazol-2-yl)methyl]-9-(1-methylpyrazol-4-yl)-2-morpholin-4-ylpurin-6-amine

Molecular Formula

C21H20Cl2N10O

Molecular Weight

499.4 g/mol

InChI

InChI=1S/C21H20Cl2N10O/c1-31-10-12(8-26-31)33-11-25-18-19(29-21(30-20(18)33)32-2-4-34-5-3-32)24-9-17-27-15-6-13(22)14(23)7-16(15)28-17/h6-8,10-11H,2-5,9H2,1H3,(H,27,28)(H,24,29,30)

InChI Key

FSELUFUYNUNZKD-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)N2C=NC3=C(N=C(N=C32)N4CCOCC4)NCC5=NC6=CC(=C(C=C6N5)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

SR4835; SR 4835; SR-4835

Canonical SMILES

CN1C=C(C=N1)N2C=NC3=C(N=C(N=C32)N4CCOCC4)NCC5=NC6=CC(=C(C=C6N5)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.